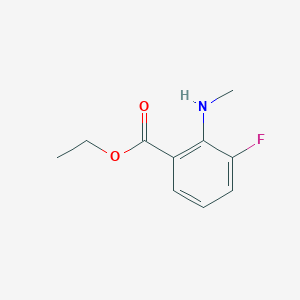

Ethyl 3-fluoro-2-(methylamino)benzoate

Description

Ethyl 3-fluoro-2-(methylamino)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at position 3 and a methylamino group (-NHCH₃) at position 2. Its molecular formula is C₁₀H₁₁FNO₂, and it has a molecular weight of 196.20 g/mol (derived from similar structures in and ). This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing fluorine and electron-donating methylamino groups, which influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 3-fluoro-2-(methylamino)benzoate |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-4-6-8(11)9(7)12-2/h4-6,12H,3H2,1-2H3 |

InChI Key |

SGNQKSJVCUSBCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize its properties, Ethyl 3-fluoro-2-(methylamino)benzoate is compared to structurally related benzoate esters, focusing on substituent effects, applications, and physicochemical behavior.

Structural Analogues

Ethyl 3-Fluoro-2-Methylbenzoate (CAS 114312-57-1)

- Structure: Differs by replacing the methylamino group with a methyl group at position 2.

- Molecular Formula : C₁₀H₁₁FO₂ ().

- Key Differences: Reactivity: The absence of the amino group reduces hydrogen-bonding capacity and basicity.

Ethyl 4-(Dimethylamino)benzoate

- Structure: A dimethylamino group (-N(CH₃)₂) at position 4 instead of 3-fluoro-2-(methylamino).

- Key Findings: Reactivity: Exhibits higher reactivity in polymerization initiator systems compared to methacrylate-based amines, achieving a 15–20% higher degree of conversion in resin cements (). Stability: Less influenced by co-initiators like diphenyliodonium hexafluorophosphate (DPI), suggesting steric and electronic effects from the dimethylamino group ().

Methyl 4-Azido-5-(benzylthio)-3-fluoro-2-((2-fluorophenyl)amino)benzoate

- Structure: Complex substituents, including azido, benzylthio, and fluorophenylamino groups ().

- Applications : Demonstrated antitumor activity via dual inhibition of MEK and Pim-1 kinases ().

- Synthesis : Requires multi-step reactions with NaN₃ and halogenated intermediates, contrasting with simpler esterification routes for the target compound.

Functional Group Influence

Fluorine Substitution

- Electron Effects: Fluorine at position 3 enhances electrophilicity of the aromatic ring, increasing resistance to metabolic degradation compared to non-fluorinated analogues (e.g., Ethyl 2-(methylamino)benzoate).

Amino Group Variations

- Methylamino (-NHCH₃) vs. Dimethylamino (-N(CH₃)₂): Basicity: Methylamino (pKa ~9–10) is less basic than dimethylamino (pKa ~10–11), affecting protonation in biological environments. Hydrogen Bonding: Methylamino supports stronger hydrogen bonding than dimethylamino, influencing molecular interactions in drug-receptor binding ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.